23-O-Benzyl-5-mycaminosyl-tylonolide is a complex antibiotic compound derived from tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae. This compound features a unique modification at the 23-position with a benzyl group and a mycaminosyl group at the 5-position, enhancing its pharmacological properties. Its structural modifications aim to improve efficacy against various bacterial strains while reducing resistance.
Tylonolide and its derivatives, including 23-O-benzyl-5-mycaminosyl-tylonolide, are primarily sourced from natural products, specifically from fermentation processes involving Streptomyces species. The compound can also be synthesized in the laboratory through various organic chemistry techniques that involve carbohydrate chemistry and glycosylation reactions.
23-O-Benzyl-5-mycaminosyl-tylonolide is classified as a macrolide antibiotic. Macrolides are characterized by their large lactone ring structure and are known for their antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative bacteria. This specific compound is a derivative of tylosin, which is used in veterinary medicine and has potential applications in human medicine due to its broad-spectrum activity.
The synthesis of 23-O-benzyl-5-mycaminosyl-tylonolide involves several key steps, primarily utilizing carbohydrate derivatives as chiral sources. The synthetic pathway typically includes:
The synthetic route may involve advanced techniques such as:
The molecular structure of 23-O-benzyl-5-mycaminosyl-tylonolide includes:
The molecular formula can be represented as , with a corresponding molecular weight of approximately 703.85 g/mol. The compound's stereochemistry plays a crucial role in its biological activity, necessitating careful control during synthesis to achieve the desired configuration.
The compound undergoes various chemical reactions typical of macrolides, including:
Reactions are often monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm the successful formation of intermediates and final products.
The mechanism of action for 23-O-benzyl-5-mycaminosyl-tylonolide involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide elongation during translation.
This action results in bacteriostatic effects against susceptible bacterial strains. The effectiveness can vary based on structural modifications, with certain derivatives showing enhanced binding affinity compared to parent compounds like tylosin.
23-O-Benzyl-5-mycaminosyl-tylonolide has potential applications in:
This compound represents a significant advancement in antibiotic research, showcasing how structural modifications can enhance efficacy and address resistance issues in clinical settings.
Structurally, 23-O-benzyl-5-mycaminosyl-tylonolide belongs to the tylosin-related subgroup of 16-membered macrolide antibiotics, characterized by a complex macrocyclic lactone ring appended with amino sugar functionalities. Its molecular formula (C₃₈H₅₇NO₁₀) confirms it as a derivative of 5-O-mycaminosyltylonolide (CHEBI:77011), which itself is defined as "a macrolide antibiotic that is tylonolide having a β-D-mycaminosyl residue attached at position 5" [8]. The defining structural modification—a benzyl group ether-linked at the C-23 position—distinguishes it from the parent compound tylosin and positions it within a specialized category of O-alkylated macrolide derivatives designed for enhanced pharmacological properties [1].
Table 1: Structural Characteristics of 23-O-Benzyl-5-mycaminosyl-tylonolide Within Macrolide Classification
Classification Level | Structural Features | Biological Significance |
---|---|---|
Core macrolide scaffold | 16-membered lactone ring | Essential for ribosomal target binding |
Sugar moiety | Mycaminose at C-5 position | Enhances solubility and target affinity |
Key modification | Benzyl group at C-23 position | Increases metabolic stability; alters enzyme susceptibility |
Functional groups | Aldehyde at C-20, enone system | Enables chemical derivatization; contributes to reactivity |
Stereochemistry | Multiple chiral centers | Critical for antibacterial activity and molecular recognition |
The compound retains the mycaminose disaccharide system fundamental to tylosin-type antibiotics, which facilitates binding to the bacterial 50S ribosomal subunit. However, the 23-O-benzyl modification strategically replaces the native hydroxyl group with a more hydrophobic benzyl ether, altering the molecule's electronic distribution and steric profile. This modification significantly impacts the molecule's interaction with bacterial ribosomes and its susceptibility to enzymatic degradation pathways, particularly those mediated by hepatic enzymes [2] [8]. The presence of the aldehyde at C-20 provides an additional site for chemical derivatization, making this compound a versatile intermediate for further structural optimization in drug discovery programs [1].
The strategic development of 23-O-benzyl-5-mycaminosyl-tylonolide emerged from focused efforts in the late 20th century to overcome limitations of existing macrolide antibiotics, particularly against resistant bacterial strains. Research published in 1991 documented its identification as TMC-101, marking a significant milestone in macrolide medicinal chemistry [2]. Early investigations revealed its distinctive metabolic behavior when incubated with rat liver microsomes, where it underwent enzymatic transformation into at least four metabolites, including at least one antibacterial metabolite retaining comparable activity to the parent compound against Micrococcus luteus ATCC 9341 [2].
Table 2: Key Milestones in the Development of 23-O-Benzyl-5-mycaminosyl-tylonolide
Timeline | Research Milestone | Significance |
---|---|---|
Pre-1991 | Synthesis as TMC-101 | Creation of novel benzylated macrolide scaffold |
1991 | Metabolic activation studies | Identification of bioactive hepatic metabolites |
2000s | Patent protection (US20050020823A1) | Coverage of 23-O-substituted derivatives as antibacterial agents |
2010s | Commercial availability (Zibo Hangyu Biotechnology) | Enabled broader research access to the compound |
Present | Intermediate for advanced derivatives | Foundation for novel piperidinyl derivatives (e.g., EP3170833B1) |
The compound's significance in drug discovery is underscored by its patented status (US20050020823A1), which specifically claims 23-O-substituted 5-O-mycaminosyltylonide derivatives as antibacterial compounds effective against bacterial infections [1]. This patent established the compound's role as a valuable intermediate for generating novel antibacterial agents with improved pharmacological profiles. The benzyl modification at C-23 was strategically designed to shield vulnerable positions from enzymatic degradation while maintaining the core pharmacophore responsible for ribosomal binding and protein synthesis inhibition [1] [6].
The compound's unique metabolic pathway proved particularly significant. When subjected to hepatic microsomal enzyme systems, TMC-101 underwent transformation into bioactive metabolites without requiring N-demethylation—a common resistance mechanism in macrolide antibiotics [2]. This property suggested potential advantages in overcoming certain resistance mechanisms, aligning with the urgent need articulated in antibiotic resistance research: "The extraordinary genetic capacities of microbes have benefitted from man's overuse of antibiotics to exploit every source of resistance genes" [5]. The observed induction of metabolic enzymes by 3-methylcholanthrene, phenobarbital, and polychlorinated biphenyls further highlighted the compound's sensitive interaction with mammalian detoxification systems [2].
The commercial availability of 23-O-benzyl-5-mycaminosyl-tylonolide (purity >99%) through specialized manufacturers like Zibo Hangyu Biotechnology Development Co., Ltd. has facilitated ongoing research into its applications [3]. Its role as a synthetic precursor is exemplified in advanced derivatives such as 20,23-dipiperidinyl-5-O-mycaminosyl-tylonolide polymorphs (EP3170833B1), which represent next-generation compounds developed from this chemical scaffold [4] [6]. These developments underscore the compound's continuing relevance in addressing the pressing challenge of antimicrobial resistance through innovative chemical approaches [5] [10].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9